Crystal Packing Divergence: A Direct Comparison of Asymmetric Unit Composition vs. N-(3,5-dichlorophenyl)acetamide
In a direct head-to-head crystallographic study, N-(3,5-dimethylphenyl)acetamide (35DMPA) exhibits a distinct solid-state arrangement compared to its chlorinated analog, N-(3,5-dichlorophenyl)acetamide (35DCPA). 35DMPA crystallizes with two independent molecules in its asymmetric unit (Z'=2), while 35DCPA crystallizes with only a single molecule in its asymmetric unit (Z'=1) [1]. Furthermore, they adopt different crystal systems; 35DMPA is monoclinic (space group P2₁/c), whereas 35DCPA is orthorhombic (space group Pna2₁) [1]. This directly impacts the hydrogen-bonding networks and physical properties of the bulk material.
| Evidence Dimension | Crystal Structure: Asymmetric Unit Composition |
|---|---|
| Target Compound Data | Two molecules (Z'=2) in the asymmetric unit; Monoclinic crystal system, space group P2₁/c [1]. |
| Comparator Or Baseline | N-(3,5-dichlorophenyl)acetamide (35DCPA) has a single molecule (Z'=1) in the asymmetric unit; Orthorhombic crystal system, space group Pna2₁ [1]. |
| Quantified Difference | 35DMPA has a Z' value of 2, compared to a Z' of 1 for 35DCPA. They adopt different space groups (monoclinic vs. orthorhombic) [1]. |
| Conditions | Single-crystal X-ray diffraction at T = 295 K [1]. |
Why This Matters
This difference in crystal packing is critical for applications requiring specific solid-state properties, such as solubility, stability, and mechanical behavior during formulation or material science studies.
- [1] Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(3,5-Dimethylphenyl)acetamide. Acta Crystallographica Section E, 63(5), o2337-o2338. View Source
